血红素

描述

Sanguinine is a polycyclic quaternary alkaloid . It is extracted from some plants, including the bloodroot plant, Sanguinaria canadensis, from whose scientific name, its name is derived . It is also found in the Mexican prickly poppy (Argemone mexicana), Chelidonium majus, and Macleaya cordata .

Synthesis Analysis

The synthesis of sanguinarine begins with 4-hydroxyphenyl-acetaldehyde and dopamine. These two compounds are combined to form norcoclaurine. Next, methyl groups are added to form N-methylcoclaurine. The enzyme CYP80B1 subsequently adds a hydroxyl group, forming 3’-hydroxy-N-methylcoclaurine . A novel series of sanguinarine derivatives were synthesized and evaluated as anti-non-small cell lung cancer (NSCLC) agents .

Molecular Structure Analysis

Sanguinarine is a toxin that kills animal cells through its action on the Na+/K±ATPase transmembrane protein . The crystal structure of sanguinarine bound to PPAR reveals a unique ligand-binding mode of sanguinarine .

Chemical Reactions Analysis

Sanguinarine interferes with nerve impulse transmission in arthropods and vertebrates due to its notable inhibitory effects on choline acetyltransferase activity . It also hinders nicotinergic, muscarinergic, and serotonin-2 receptors, impairing nerve transmission .

科学研究应用

乙酰胆碱酯酶抑制活性

血红素表现出显着的乙酰胆碱酯酶抑制活性,甚至超过了用于治疗阿尔茨海默病的加兰他敏。这一发现突出了血红素在解决与乙酰胆碱酯酶活性相关的各种神经系统疾病中的潜力 (López et al., 2002).

抗炎作用

血红素 (SANG) 在体外和体内均表现出显着的抗炎作用。它抑制炎性介质表达和炎症的能力是一个重要的属性,为治疗各种炎症性疾病提供了潜在的应用 (Niu et al., 2012).

溃疡性结肠炎治疗

血红素已显示出对小鼠乙酸诱导的溃疡性结肠炎具有保护作用。鉴于其对关键炎症途径的影响,这表明其在炎症性肠病治疗中的潜在应用 (Niu et al., 2013).

代谢和生物活性

血红素的代谢是持续研究的主题,有助于我们了解其生物活性。研究表明,血红素在体内转化为二氢血红素,可能作为一种解毒途径,其生物活性可能受芳烃受体代谢信号通路的调节 (Dvořák & Šimánek, 2007).

抗癌潜力

血红素已显示出有希望的抗癌特性,包括其在抑制异常激活的信号转导通路和诱导癌细胞死亡中的效用。它抑制血管生成和增强标准化疗药物的细胞毒性作用的能力使其成为癌症治疗的潜在候选药物 (Achkar et al., 2017).

作用机制

Target of Action

Sanguinine, also known as O-Desmethyl Galanthamine, primarily targets the acetylcholinesterase (AChE) enzyme . AChE is a crucial enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .

Mode of Action

Sanguinine acts as a competitive and reversible inhibitor of the AChE enzyme . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neuron function and signaling . This results in an increase in the concentration of acetylcholine at the synaptic cleft, leading to prolonged acetylcholine activity .

Biochemical Pathways

The biochemical pathways affected by Sanguinine are primarily related to cholinergic signaling . By inhibiting AChE, Sanguinine disrupts the normal hydrolysis of acetylcholine, leading to an increase in acetylcholine levels and enhanced cholinergic signaling . This can affect various downstream effects related to cholinergic neurotransmission.

Pharmacokinetics

Sanguinine is a major metabolite of galantamine, formed by the action of the CYP2D6 enzyme . It can account for up to 20% of orally administered galantamine and is reported to be three times more potent than galantamine as an AChE inhibitor .

Result of Action

The primary molecular effect of Sanguinine’s action is the increased availability of acetylcholine in the synaptic cleft due to the inhibition of AChE . This can lead to enhanced cholinergic signaling and potentially improved cognitive function. At the cellular level, Sanguinine’s action can lead to changes in neuronal activity due to altered neurotransmitter dynamics .

Action Environment

The action, efficacy, and stability of Sanguinine can be influenced by various environmental factors. These include the presence of other drugs or substances that may interact with AChE or affect the same biochemical pathways. The pH and composition of the gastrointestinal tract can also impact the absorption and bioavailability of Sanguinine . Furthermore, genetic factors such as variations in the CYP2D6 enzyme can influence the metabolism of galantamine to Sanguinine .

安全和危害

Sanguinarine is a toxin that kills animal cells through its action on the Na+/K±ATPase transmembrane protein . If ingested, it can cause a disease known as epidemic dropsy . If applied to the skin, sanguinarine may cause a massive scab of dead flesh where it killed the cells where it was applied, called an eschar .

属性

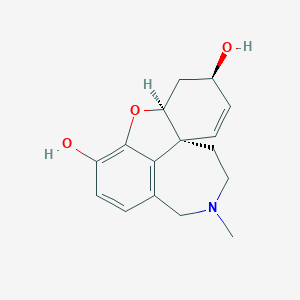

IUPAC Name |

(1S,12S,14R)-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-9,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-17-7-6-16-5-4-11(18)8-13(16)20-15-12(19)3-2-10(9-17)14(15)16/h2-5,11,13,18-19H,6-9H2,1H3/t11-,13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSGWKOGUVOGFQ-RBOXIYTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209575 | |

| Record name | O-Desmethylgalantamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sanguinine | |

CAS RN |

60755-80-8 | |

| Record name | Sanguinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60755-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Desmethylgalantamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060755808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desmethylgalantamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-DESMETHYLGALANTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7ZOW3CZ7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。